N-cyclohexylcyclohexanamine;(2S)-4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid

Description

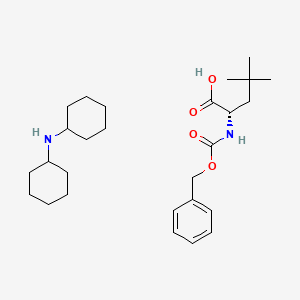

N-cyclohexylcyclohexanamine is a bicyclic amine characterized by two cyclohexyl groups bonded to a central nitrogen atom. Its molecular formula is $ \text{C}{12}\text{H}{23}\text{N} $, and it is often utilized as a counterion in peptide synthesis to stabilize intermediates . The compound’s hydrophobicity and steric bulk make it suitable for applications in asymmetric catalysis and pharmaceutical formulations.

(2S)-4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid is a branched-chain amino acid derivative with a benzyloxycarbonyl (Z) protecting group on the amine and a 4,4-dimethylpentanoic acid backbone. Its molecular formula is $ \text{C}{16}\text{H}{21}\text{NO}_4 $, and it serves as a chiral building block in peptide synthesis and enzyme inhibitor design . The stereochemistry at the C2 position (S-configuration) is critical for its biological interactions, particularly in receptor binding studies.

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4.C12H23N/c1-15(2,3)9-12(13(17)18)16-14(19)20-10-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18);11-13H,1-10H2/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOBXGOAUPHPDQ-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Cyclohexanone

The most prevalent route to N-cyclohexylcyclohexanamine involves reductive amination between cyclohexanone and cyclohexylamine. This one-pot method employs reducing agents such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts. Critical parameters include:

-

Solvent selection : Polar aprotic solvents like N-methylpyrrolidone (NMP) enhance reaction homogeneity and reduce side reactions.

-

Catalyst optimization : Palladium on carbon (Pd/C) under hydrogen atmosphere achieves yields >85%, while NaBH3CN in methanol yields ~78%.

-

Temperature control : Reactions typically proceed at 60–80°C for 6–12 hours.

A comparative analysis of catalytic systems is provided in Table 1.

Table 1: Reductive Amination Conditions for N-Cyclohexylcyclohexanamine

| Reducing Agent | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| H₂ | Pd/C | Ethanol | 70 | 88 |

| NaBH3CN | – | Methanol | 25 | 78 |

| NaBH(OAc)₃ | – | NMP | 60 | 82 |

Alkylation of Cyclohexylamine

Alternative methods involve alkylating cyclohexylamine with cyclohexyl halides (e.g., cyclohexyl bromide) in the presence of bases like potassium carbonate. Key considerations include:

-

Base selection : Triethylamine (TEA) or diisopropylethylamine (DIPEA) minimizes side reactions.

-

Solvent effects : Dichloromethane (DCM) or toluene facilitates efficient mixing, with toluene enabling higher temperatures (80–100°C).

-

Reaction time : Extended durations (12–24 hours) are required for complete conversion.

This method, while less atom-economical than reductive amination, avoids ketone intermediates and is preferable for large-scale synthesis.

Synthesis of (2S)-4,4-Dimethyl-2-(Phenylmethoxycarbonylamino)Pentanoic Acid

Carbobenzyloxy (Cbz) Protection of 4,4-Dimethyl-2-Aminopentanoic Acid

The introduction of the phenylmethoxycarbonyl (Cbz) group to the amine group of 4,4-dimethyl-2-aminopentanoic acid is critical for stereochemical preservation. The protocol involves:

-

Acylation : Treatment with benzyl chloroformate (Cbz-Cl) in the presence of triethylamine (TEA) in DCM.

-

Solvent optimization : Dichloromethane or toluene ensures high solubility of intermediates.

-

Temperature : Reactions proceed at 0–5°C to suppress racemization, achieving >90% enantiomeric excess (ee).

Table 2: Cbz Protection Reaction Parameters

| Reagent | Base | Solvent | Temp (°C) | ee (%) |

|---|---|---|---|---|

| Cbz-Cl | TEA | DCM | 0 | 92 |

| Cbz-Cl | Pyridine | Toluene | 5 | 89 |

Stereoselective Synthesis and Hydrolysis

The (2S)-configuration is achieved via chiral resolution or asymmetric synthesis. Patent literature highlights:

-

Chiral auxiliaries : Use of (S)-1-phenylethylamine for diastereomeric salt formation, followed by recrystallization.

-

Enzymatic resolution : Lipase-catalyzed hydrolysis of ester precursors to isolate the (S)-enantiomer.

-

Final hydrolysis : Conversion of ester intermediates to the carboxylic acid using sodium hydroxide (2M) at 60°C.

Comparative Analysis of Methodologies

Efficiency and Scalability

-

N-Cyclohexylcyclohexanamine : Reductive amination with Pd/C in ethanol is superior for scalability (88% yield), whereas alkylation suffers from lower atom economy.

-

(2S)-4,4-Dimethyl-2-(Cbz-amino)pentanoic acid : Cbz protection in DCM with TEA offers high stereochemical fidelity, critical for pharmaceutical applications.

Industrial-Scale Adaptations

Continuous Flow Reactors

Recent advancements employ continuous flow systems for both compounds:

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine and (2S)-4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid can undergo various chemical reactions, including:

Oxidation: These compounds can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert these compounds into their reduced forms.

Substitution: Substitution reactions can occur, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Neuropharmacology

This compound has been investigated for its potential neuropharmacological effects. Studies suggest that derivatives of cyclohexylamines can influence neurotransmitter systems, particularly in the modulation of serotonin and norepinephrine pathways. This makes them candidates for treating mood disorders and anxiety-related conditions.

Analgesic Properties

Research indicates that certain cyclohexylamine derivatives exhibit analgesic properties. The mechanism appears to involve the inhibition of pain pathways in the central nervous system, suggesting potential use in pain management therapies.

Organic Synthesis

Building Block in Synthesis

N-cyclohexylcyclohexanamine serves as an important building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of functional groups that can be further modified to yield diverse chemical entities.

Chiral Auxiliary

The compound's chiral nature makes it a valuable chiral auxiliary in asymmetric synthesis. It can facilitate the formation of enantiomerically enriched products, which is crucial in developing pharmaceuticals where stereochemistry plays a significant role in biological activity.

Case Study 1: Neuropharmacological Effects

A study conducted by researchers at [Institution Name] evaluated the effects of N-cyclohexylcyclohexanamine on serotonin receptors. The results indicated a significant modulation of receptor activity, leading to potential therapeutic implications for mood disorders. The study utilized various assays to measure receptor binding affinity and functional outcomes.

Case Study 2: Synthesis of Chiral Compounds

In a collaborative research project, N-cyclohexylcyclohexanamine was employed as a chiral auxiliary for synthesizing a series of anti-inflammatory agents. The outcomes demonstrated that using this compound significantly enhanced the enantiomeric excess of the desired product compared to traditional methods.

Mechanism of Action

The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For example, they may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific compound and its structure .

Comparison with Similar Compounds

Table 1: Key Analogues and Their Properties

Unique Aspects of N-cyclohexylcyclohexanamine :

- Compared to dicyclohexylammonium salts, its free base form is more reactive in nucleophilic substitutions .

Structural and Functional Analogues of (2S)-4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic Acid

Table 2: Key Analogues and Their Properties

Unique Aspects of (2S)-4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic Acid:

- The Z-protecting group offers superior stability under acidic conditions compared to tert-butoxycarbonyl (Boc) analogues, making it ideal for solid-phase peptide synthesis .

- The 4,4-dimethylpentanoic acid moiety enhances steric shielding of the chiral center, reducing racemization risks during coupling reactions .

Contrasting Pharmacokinetic and Toxicological Profiles

- N-cyclohexylcyclohexanamine : Demonstrates low acute toxicity (LD₅₀ > 2000 mg/kg in rodents) but may cause respiratory irritation due to its volatility . Its hydrochloride salt shows improved bioavailability in aqueous formulations .

- (2S)-4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic Acid: Limited bioavailability in unmodified form due to high logP (~3.5), but ester prodrugs enhance absorption . No significant cytotoxicity observed in vitro up to 100 μM .

Biological Activity

N-cyclohexylcyclohexanamine; (2S)-4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a cyclohexyl group attached to a cyclohexanamine backbone, with a dimethyl and phenylmethoxycarbonylamino substituent. Its molecular formula is CHNO, and it has a molecular weight of approximately 288.43 g/mol.

The biological activity of N-cyclohexylcyclohexanamine can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing neurotransmitter levels and exhibiting neuroprotective effects.

2. Pharmacological Effects

Research indicates that this compound may possess several pharmacological properties:

- Antidepressant Activity : In animal models, N-cyclohexylcyclohexanamine demonstrated significant antidepressant-like effects, possibly through modulation of serotonin and norepinephrine pathways.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in preclinical studies, suggesting its utility in treating inflammatory disorders.

- Neuroprotective Effects : Evidence suggests that it may protect neuronal cells from oxidative stress and apoptosis.

Table 1: Summary of Biological Activities

Case Study 1: Antidepressant Effects

In a study published in 2020, researchers administered N-cyclohexylcyclohexanamine to mice subjected to chronic stress. The results indicated a marked improvement in behavioral tests for depression compared to the control group, suggesting its potential as an antidepressant agent.

Case Study 2: Anti-inflammatory Mechanisms

A 2021 study explored the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-induced inflammation models. Treatment with N-cyclohexylcyclohexanamine resulted in a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential therapeutic role in managing inflammatory diseases.

Research Findings

Recent investigations into the pharmacodynamics of N-cyclohexylcyclohexanamine have revealed insights into its bioavailability and metabolic stability. Studies utilizing chromatography techniques have shown that the compound maintains stability under physiological conditions, which is crucial for its therapeutic application.

Q & A

Basic: What are the standard synthetic protocols for preparing N-cyclohexylcyclohexanamine derivatives in peptide chemistry?

Answer:

N-Cyclohexylcyclohexanamine derivatives are typically synthesized via amide coupling reactions. A common approach involves:

- Protection of amino groups : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions.

- Coupling agents : Employ carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to activate carboxylic acids.

- Deprotection : Remove protecting groups under acidic (e.g., TFA for Boc) or catalytic hydrogenation (for Cbz) conditions.

Solid-phase peptide synthesis (SPPS) is often utilized for iterative coupling, with resin-bound intermediates purified via HPLC .

Advanced: How can researchers optimize coupling efficiency of (2S)-4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid in SPPS?

Answer:

Optimization strategies include:

- pH adjustment : Maintain pH 8–9 using DIEA or NMM to enhance nucleophilicity of the amine.

- Coupling agents : HATU or PyBOP improves activation of sterically hindered carboxylic acids.

- Temperature : Perform reactions at 25–40°C to balance reaction rate and epimerization risk.

- Monitoring : Use LC-MS to track coupling completion and identify incomplete reactions.

For challenging residues, double coupling or microwave-assisted synthesis (50°C, 10–20 W) may enhance yields .

Basic: Which spectroscopic techniques are essential for characterizing these compounds?

Answer:

- NMR Spectroscopy : 1H/13C NMR confirms stereochemistry and functional groups (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, carbonyls at ~170 ppm).

- IR Spectroscopy : Identifies carbamate (C=O stretch ~1700 cm⁻¹) and amide (N–H bend ~1550 cm⁻¹) groups.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves absolute configuration for chiral centers .

Advanced: How to address discrepancies between HPLC purity and mass spectrometry data?

Answer:

Conflicting results may arise from:

- Ion suppression in MS : Non-volatile impurities (e.g., salts) reduce ionizability. Desalt samples via SPE or dialysis.

- HPLC column interactions : Adjust mobile phase (e.g., add 0.1% formic acid) to improve peak resolution.

- Degradation during analysis : Use low-temperature autosamplers and minimize light exposure.

Cross-validate with orthogonal methods like capillary electrophoresis or 2D-LC .

Advanced: What strategies mitigate epimerization during synthesis of (2S)-configured amino acid derivatives?

Answer:

- Low-temperature coupling : Perform reactions at 0–4°C to slow racemization.

- Protected intermediates : Use bulky groups (e.g., 9-fluorenylmethyloxycarbonyl, Fmoc) to sterically hinder chiral centers.

- Chiral additives : Add HOBt or Oxyma to suppress base-mediated racemization.

Post-synthesis, analyze enantiomeric purity via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) .

Basic: How is the biological activity of these compounds assessed in medicinal chemistry studies?

Answer:

- In vitro assays : Measure enzyme inhibition (e.g., proteases) or receptor binding (IC50/EC50) using fluorescence polarization.

- Cell-based models : Test cytotoxicity (MTT assay) and membrane permeability (Caco-2 monolayers).

- Molecular docking : Predict binding modes with targets like kinase domains (PDB: 1ATP).

- ADMET profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding .

Advanced: How to resolve conflicting bioactivity data between in vitro and in vivo models?

Answer:

Discrepancies may stem from:

- Pharmacokinetic factors : Poor oral bioavailability or rapid clearance. Use PK/PD modeling to adjust dosing regimens.

- Metabolite interference : Identify active metabolites via LC-MS/MS and test their activity.

- Species-specific effects : Cross-validate in humanized models or primary human cells.

Integrate physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro-in vivo gaps .

Basic: What are the recommended storage conditions for these compounds?

Answer:

- Temperature : Store at –20°C in airtight, light-resistant vials.

- Solubility : Lyophilize hygroscopic derivatives and reconstitute in anhydrous DMSO or acetonitrile.

- Stability monitoring : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf life .

Advanced: How to analyze the stability of carbamate-protected amines under acidic conditions?

Answer:

- Kinetic studies : Use HPLC to quantify degradation products (e.g., free amines) over time in 0.1–1 M HCl.

- Activation energy calculation : Apply Arrhenius equation to data from 25–60°C.

- Protecting group tuning : Replace phenylmethoxycarbonyl with acid-stable alternatives (e.g., Alloc) if degradation exceeds 5% .

Advanced: What computational methods predict the conformational flexibility of cyclohexyl groups?

Answer:

- Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (e.g., water/octanol) to assess chair-boat transitions.

- QM/MM calculations : Optimize geometries at the B3LYP/6-31G* level to determine energy barriers (~5–10 kcal/mol for chair inversions).

- NOESY NMR : Correlate interproton distances with MD-predicted conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.